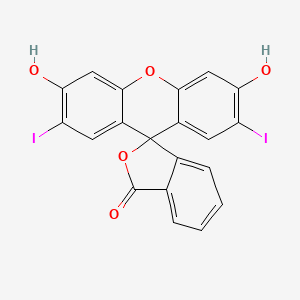
2',7'-Diiodofluorescein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,7’-Diiodofluorescein is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by the substitution of iodine atoms at the 2’ and 7’ positions of the fluorescein molecule. It is widely used in various scientific fields due to its unique photophysical properties, including its ability to emit fluorescence when exposed to light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,7’-Diiodofluorescein typically involves the iodination of fluorescein. The process begins with the reaction of fluorescein with iodine and an oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective iodination at the 2’ and 7’ positions .
Industrial Production Methods: Industrial production of 2’,7’-Diiodofluorescein follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,7’-Diiodofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atoms, reverting the compound back to fluorescein or other intermediates.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized fluorescein derivatives .
Applications De Recherche Scientifique
2’,7’-Diiodofluorescein has a broad range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’,7’-Diiodofluorescein involves its ability to absorb light and emit fluorescence. The iodine atoms enhance the compound’s photophysical properties, making it highly fluorescent. The molecular targets and pathways involved in its action are primarily related to its interaction with light and its subsequent emission of fluorescence .
Comparaison Avec Des Composés Similaires
2’,7’-Dichlorofluorescein: Similar in structure but with chlorine atoms instead of iodine.
4,5-Diiodofluorescein: Another derivative with iodine substitutions at different positions, affecting its fluorescence characteristics.
Eosin Y: A brominated derivative of fluorescein used in various staining techniques.
Uniqueness: 2’,7’-Diiodofluorescein is unique due to its specific iodine substitutions, which enhance its fluorescence intensity and stability compared to other derivatives. This makes it particularly useful in applications requiring high sensitivity and precision .
Propriétés
Numéro CAS |
83498-89-9 |
|---|---|
Formule moléculaire |
C20H10I2O5 |
Poids moléculaire |
584.1 g/mol |
Nom IUPAC |
3',6'-dihydroxy-2',7'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H10I2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H |
Clé InChI |
YUOSDRMYPOJFCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)I)O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


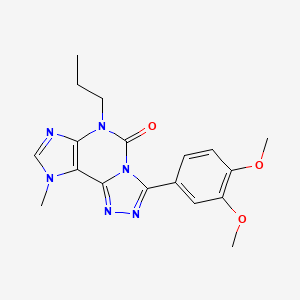
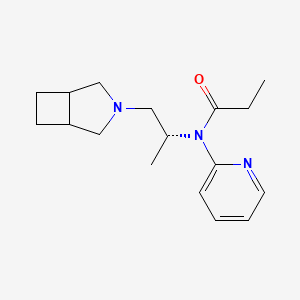
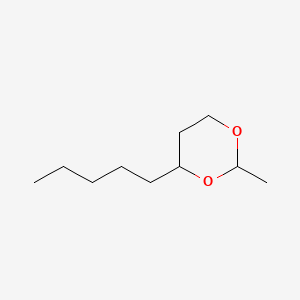
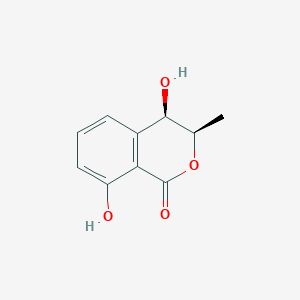
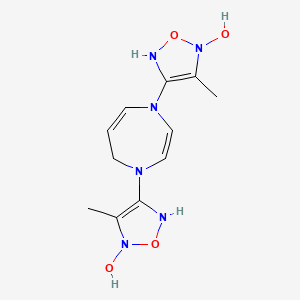
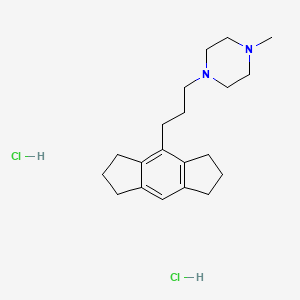

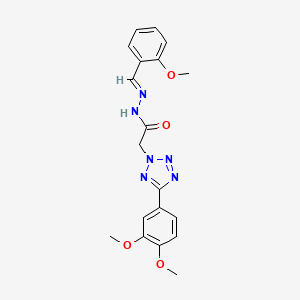
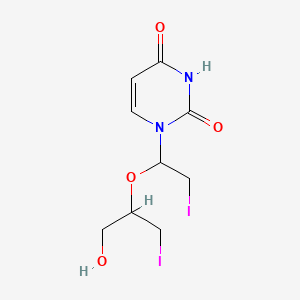
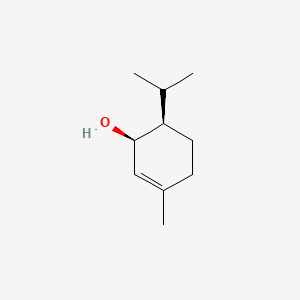
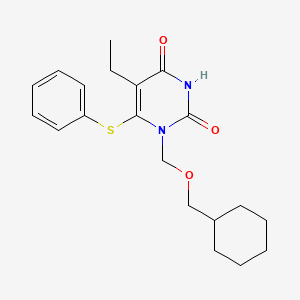
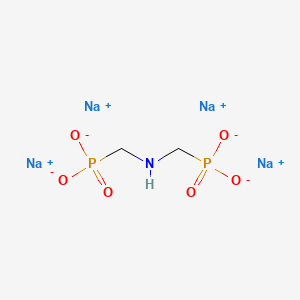
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)

